N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Beschreibung
This compound is a heterocyclic carboxamide derivative featuring a pyrazine-2-carboxamide core linked to a 1,3-oxazole ring substituted with a 4-(2,3-dichlorophenyl)piperazine-1-carbonyl group. The 2,3-dichlorophenyl moiety contributes to its electronic and steric profile, while the piperazine and oxazole rings modulate its pharmacokinetic and receptor-binding properties. This structural framework is designed for selective interaction with dopamine D3 receptors (D3R), a target for neurological disorders .
Eigenschaften
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N6O3/c20-12-2-1-3-15(16(12)21)26-6-8-27(9-7-26)18(29)14-11-30-19(24-14)25-17(28)13-10-22-4-5-23-13/h1-5,10-11H,6-9H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEHJURCNPNAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a piperazine ring, an oxazole moiety, and a pyrazine carboxamide structure. The presence of the 2,3-dichlorophenyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N4O3 |
| Molecular Weight | 432.30 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may selectively bind to dopamine D3 receptors (D3Rs), which are implicated in various neurological disorders. The presence of the carboxamide linker is critical for this selectivity, as studies have shown that modifications to this moiety can significantly alter binding affinity and activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays revealed that it effectively reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic benefits in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has been investigated for antimicrobial activity against various pathogens. Studies indicate moderate to excellent inhibitory effects against several bacterial strains and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following aspects have been identified as crucial:
- Piperazine Ring : Essential for receptor binding.
- Oxazole Moiety : Influences the compound's pharmacokinetic properties.
- Dichlorophenyl Group : Enhances lipophilicity and receptor selectivity.
These modifications can lead to derivatives with improved efficacy or reduced side effects.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antitumor Study : A study on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
- Inflammatory Response : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to control groups.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited an MIC value comparable to standard antibiotics.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Modifications to the Piperazine Substituent
2,3-Dichlorophenyl vs. Other Halogenated/Substituted Phenyl Groups
- 2,4-Dichlorophenyl analogue (7o): Replacing the 2,3-dichloro group with 2,4-dichloro () reduces steric hindrance but may lower D3R selectivity due to altered π-π stacking interactions. No direct affinity data is provided, but similar compounds show reduced selectivity compared to 2,3-dichloro derivatives .
- 2-Cyanophenyl (7j) and 2-(Trifluoromethyl)phenyl (7k): Electron-withdrawing groups like –CN and –CF3 enhance metabolic stability but may reduce D3R affinity. Synthesis yields for these analogues (41% and unspecified) suggest comparable accessibility to the target compound .
Core Heterocycle Variations
Oxazole vs. Thiazole :
Carboxamide Linker Modifications
Critical Role of the Carboxamide Group :
Extended Aromatic Systems
- Melting points (168–204°C) suggest high crystallinity, which may affect solubility .
Receptor Affinity and Selectivity
Dopamine D3 vs. D2 Receptor Selectivity
- Target Compound: Likely exhibits high D3R selectivity due to the 2,3-dichlorophenyl group and carboxamide linker. Analogues with similar structures (e.g., 41 in ) show subnanomolar D3R affinity (Ki < 1 nM) and >100-fold selectivity over D2R .
- Fluorophenyl Analogues (A2, A3) : Quinazoline derivatives () with fluorophenyl groups show moderate D3R affinity (Ki ~10–50 nM) but lack selectivity data .
Structural Determinants of Selectivity
- E2 Loop Interaction : The carboxamide linker’s carbonyl group forms critical hydrogen bonds with the D3R E2 loop, a feature absent in D2R. This explains the >1000-fold selectivity of compounds like 8j () .
- Chlorine Positioning : 2,3-Dichloro substitution optimizes steric and electronic interactions with D3R’s hydrophobic subpocket, whereas 2,4- or 3,5-dichloro disrupts this fit .
Physicochemical Data
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
